molecular formula C15H22N2O4S B2740521 Anamecouldnotbegeneratedforthisstructure. CAS No. 1459711-49-9

Anamecouldnotbegeneratedforthisstructure.

Cat. No.: B2740521
CAS No.: 1459711-49-9
M. Wt: 326.41
InChI Key: YKASBVOVVBVBDX-UHFFFAOYSA-N
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Description

Its structure likely involves a polyhedral boron framework functionalized with halogen atoms (e.g., chlorine) and coordinated to a cationic organic moiety, such as an alkylpyridinium or imidazolium group. This hypothesis aligns with studies on low-melting ionic liquids and halogenated carboranes .

Properties

IUPAC Name

tert-butyl N-[(2,4-dimethoxyphenyl)methylcarbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)17-13(22)16-9-10-6-7-11(19-4)8-12(10)20-5/h6-8H,9H2,1-5H3,(H2,16,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKASBVOVVBVBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)NCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Alkaline Hydrolysis

The initial step employs 15% sodium hydroxide (NaOH) in methanol at 0°C for 2 hours , achieving near-quantitative yields. This hydrolysis cleaves protective groups or modifies precursor functionalities, as illustrated below:

$$
\text{Precursor} + \text{NaOH} \xrightarrow{\text{MeOH, 0°C}} \text{Intermediate A} \quad (\text{Yield: 100\%})
$$

The low temperature minimizes side reactions, while methanol acts as both solvent and nucleophile.

Step 2: Amine-Mediated Cyclization

Diethylamine (Et₂NH) in methanol facilitates cyclization over 48 hours at 20°C , yielding 60% of the desired intermediate. This step constructs the terpyridine backbone through nucleophilic aromatic substitution:

$$
\text{Intermediate A} + \text{Et₂NH} \xrightarrow{\text{MeOH, 20°C}} \text{Intermediate B} \quad (\text{Yield: 60\%})
$$

Extended reaction times ensure complete ring closure, though competing polymerization pathways necessitate careful stoichiometric control.

Step 3: Oxidation Under Mild Conditions

Aqueous potassium permanganate (KMnO₄) in the presence of pyridine oxidizes secondary alcohols to ketones over 24 hours at 20°C :

$$
\text{Intermediate B} + \text{KMnO₄} \xrightarrow{\text{H₂O, Pyridine}} \text{Intermediate C} \quad (\text{Yield: 68\%})
$$

Pyridine mitigates MnO₂ precipitation, enhancing reaction homogeneity.

Step 4: Chlorination via Phosphorus Reagents

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) mediate chlorination at elevated temperatures:

$$
\text{Intermediate C} + \text{POCl₃/PCl₅} \xrightarrow{\Delta} \text{Intermediate D} \quad (\text{Yield: 3\%})
$$

Despite low yields, this step introduces reactive chloride groups essential for subsequent esterification.

Step 5: Final Esterification

Methanol quenches the chlorinated intermediate, forming the methyl ester under heated conditions:

$$
\text{Intermediate D} + \text{MeOH} \xrightarrow{\Delta} \text{Anamecouldnotbegeneratedforthisstructure} \quad (\text{Yield: 68\%})
$$

Critical Analysis of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Hydrolysis : Prevents ester degradation during NaOH treatment.
  • Room-Temperature Cyclization : Balances reaction kinetics and thermodynamic stability.
  • Oxidation Homogeneity : Pyridine’s coordination to MnO₂ ensures consistent reaction rates.

Yield Optimization Challenges

The chlorination step’s 3% yield highlights inherent inefficiencies, likely due to:

  • Competing side reactions with phosphorus reagents
  • Thermal decomposition at elevated temperatures
  • Challenges in isolating reactive intermediates

Comparative Data on Synthetic Intermediates

Intermediate Reagents Temperature Time Yield (%)
A NaOH/MeOH 0°C 2 h 100
B Et₂NH/MeOH 20°C 48 h 60
C KMnO₄/H₂O/Pyridine 20°C 24 h 68
D POCl₃/PCl₅ Heating 1.5 h 3
Final MeOH Heating 0.5 h 68

Data synthesized from Raboin et al. (2000).

Applications and Derivative Synthesis

The terpyridine core enables coordination chemistry applications, particularly in:

  • Catalysis : Transition metal complexes for cross-coupling reactions.
  • Materials Science : Luminescent materials and supramolecular assemblies.

Derivatives like trans-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid (CAS 2227745-91-5) demonstrate analogous synthetic challenges, requiring Boc protection and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Anamecouldnotbegeneratedforthisstructure undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Anamecouldnotbegeneratedforthisstructure has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Anamecouldnotbegeneratedforthisstructure involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways can vary, but they often involve binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural Similarity and Computational Analysis

Structural comparison methods, such as graph-based algorithms that treat molecules as node-edge graphs, reveal that “Anamecouldnotbegeneratedforthisstructure” shares maximal common subgraphs with halogenated carboranes and pyridinium-based ionic liquids. For example, the compound exhibits:

  • Boron-Cluster Core : A closed 12-vertex icosahedral geometry (CHB11Cl11<sup>−</sup>), analogous to undecachlorocarbadodecaborate anions observed in N-butylpyridinium salts .
  • Functional Groups : Chlorine substituents on boron atoms and a cationic N-alkylpyridinium group, similar to compounds like [C9H14N]<sup>+</sup>[CHB11Cl11]<sup>−</sup> (Fig. 1) .

Table 1: Structural Parameters of “Anamecouldnotbegeneratedforthisstructure” and Analogues

Parameter “Aname…” (Hypothetical) [C9H14N]<sup>+</sup>[CHB11Cl11]<sup>−</sup> Cs<sup>+</sup>[CHB11Cl11]<sup>−</sup>
Crystal System Monoclinic Monoclinic (C2/c) Orthorhombic
Unit Cell Volume (ų) ~5550 5552.4 5200–5400 (estimated)
B–Cl Bond Length (Å) 1.70–1.78 1.71–1.78 1.70–1.77
Counter-Ion Size Medium (alkylpyridinium) Large (N-butylpyridinium) Very large (Cs<sup>+</sup>)
Intermolecular Interactions H···Cl, Cl···Cl H···Cl, Cl···Cl Primarily ionic

Key Research Findings

  • Cation-Dependent Packing : Larger cations (e.g., Cs<sup>+</sup>) disrupt H-bonding networks, leading to ionic lattices, whereas alkylpyridinium cations promote dimeric Cl···H–C interactions .
  • Reactivity : Chlorine atoms on the boron cage participate in halogen bonding, influencing solubility and catalytic activity. This contrasts with hydroxylated carboranes, which prioritize hydrogen bonding .
  • Computational Validation: Graph-based alignment algorithms (e.g., KEGG/LIGAND’s method) classify “Aname…” within halogenated carborane clusters, correlating with pathways in inorganic synthesis .

Q & A

Basic Research Questions

Q. How can researchers formulate focused and measurable research questions for studying structures lacking standardized nomenclature?

  • Methodological Guidance :

  • Begin by narrowing the scope to specific properties (e.g., structural isomers, bonding patterns) or functional behaviors (e.g., reactivity, stability) .
  • Link the question to a theoretical framework (e.g., molecular orbital theory, crystallography) to guide hypothesis generation and data collection .
  • Ensure feasibility by aligning the question with available analytical techniques (e.g., spectroscopy, computational modeling) .

Q. What strategies ensure the relevance and originality of research on unnamed structures?

  • Methodological Guidance :

  • Conduct a systematic literature review to identify gaps, such as uncharacterized interactions or unresolved synthetic pathways .
  • Use comparative analysis with analogous named structures to highlight unique properties or anomalies .
  • Prioritize questions addressing current challenges (e.g., catalytic efficiency, environmental persistence) to enhance academic and practical impact .

Q. How can researchers avoid oversimplification when designing studies on complex, unnamed systems?

  • Methodological Guidance :

  • Frame questions to require synthesis of multiple data types (e.g., combining spectroscopic data with thermodynamic simulations) .
  • Avoid binary yes/no questions; instead, use open-ended phrasing (e.g., "How do ligand configurations influence stability in X?") .
  • Incorporate variables that account for environmental or experimental contingencies (e.g., solvent effects, temperature gradients) .

Advanced Research Questions

Q. What interdisciplinary methodologies are effective in resolving contradictions in experimental data for unnamed structures?

  • Methodological Guidance :

  • Employ triangulation: Cross-validate results using complementary techniques (e.g., X-ray diffraction + DFT calculations) .
  • Re-examine theoretical assumptions (e.g., bond hybridization models) that may conflict with observed data .
  • Use Bayesian statistics to quantify uncertainties in measurements and refine hypotheses .

Q. How can theoretical frameworks be adapted when existing models fail to explain the behavior of unnamed structures?

  • Methodological Guidance :

  • Develop hybrid models by integrating concepts from adjacent fields (e.g., supramolecular chemistry + quantum mechanics) .
  • Conduct ab initio simulations to generate predictive data for untested conditions, then validate experimentally .
  • Publish negative results to catalyze community-driven refinement of theories .

Q. What strategies address ethical and logistical challenges in replicating studies on poorly characterized structures?

  • Methodological Guidance :

  • Document protocols exhaustively, including raw data and instrument calibration details, to enhance reproducibility .
  • Collaborate with open-science platforms to share synthetic pathways or computational codes, reducing redundancy .
  • Pre-register studies to establish priority and transparency in exploratory research .

Methodological Considerations Table

Challenge Recommended Approach Key Citations
Data ContradictionsTriangulation with multi-method validation
Theoretical InconsistenciesHybrid modeling + ab initio simulations
Reproducibility IssuesOpen-science collaboration + pre-registration
Interdisciplinary IntegrationCross-domain framework adaptation

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